2-[(Furan-2-Ylmethylamino)methyl]pyridine-4-Carboxylic Acid
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Overview
Description
PMID25468267-Compound-52 is a synthetic organic compound known for its potent and selective inhibition of phosphoinositide 3-kinase delta (PI3Kδ) . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various diseases where PI3Kδ plays a crucial role.
Preparation Methods
The synthesis of PMID25468267-Compound-52 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such compounds typically involve:
Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Cyclization and Functionalization: These intermediates undergo cyclization and functionalization to form the core structure of the compound.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
PMID25468267-Compound-52 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
PMID25468267-Compound-52 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PI3Kδ and its effects on various biochemical pathways.
Biology: Researchers use it to investigate the role of PI3Kδ in cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases like cancer, autoimmune disorders, and inflammatory conditions where PI3Kδ is implicated.
Industry: The compound is used in the development of new drugs and as a reference standard in quality control processes.
Mechanism of Action
PMID25468267-Compound-52 exerts its effects by selectively inhibiting PI3Kδ, a key enzyme involved in the phosphoinositide 3-kinase pathway . This inhibition disrupts the signaling pathways that regulate cell growth, survival, and metabolism. The compound binds to the active site of PI3Kδ, preventing its interaction with its substrates and thereby blocking downstream signaling events. This mechanism is particularly relevant in diseases where PI3Kδ is overactive or dysregulated.
Comparison with Similar Compounds
PMID25468267-Compound-52 is unique due to its high selectivity and potency for PI3Kδ compared to other similar compounds. Some similar compounds include:
PI3Kα Inhibitors: These compounds target the alpha isoform of PI3K and are used in different therapeutic contexts.
PI3Kβ Inhibitors: These inhibitors target the beta isoform and have distinct applications.
PI3Kγ Inhibitors: These compounds inhibit the gamma isoform and are used in specific disease models.
The uniqueness of PMID25468267-Compound-52 lies in its selective inhibition of PI3Kδ, making it a valuable tool for studying the specific role of this isoform in various biological processes and diseases.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(furan-2-ylmethylamino)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)9-3-4-14-10(6-9)7-13-8-11-2-1-5-17-11/h1-6,13H,7-8H2,(H,15,16) |
InChI Key |
WAXTXDDUSDCZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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